Cas no 35241-61-3 ((2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide)

(2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide structure
35241-61-3 structure
Product Name:(2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
CAS-nummer:35241-61-3
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD28346940
CID:2006035
PubChem ID:1550874
Update Time:2025-10-21

(2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide Chemische en fysische eigenschappen

Naam en identificatie

    • (E)-N-(2-hydroxy-ethyl)-cinnamide
    • (E)-N-(2-hydroxyethyl)-3-phenyl-2-propenamide
    • (E)-N-(2-hydroxyethyl)cinnamamide
    • Idrocilamide
    • N-(2-hydroxyethyl)-trans-cinnamide
    • N-(2-Hydroxyethyl)cinnamamide
    • trans-cinnamic acid-(2-hydroxy-ethylamide)
    • trans-N-(2-hydroxyethyl)cinnamamide
    • (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
    • N-(2-Hydroxyethyl)-3-phenylpropenamide
    • CHEMBL102358
    • N-(2-Hydroxyethyl)cinnamide
    • BRD-K76021681-001-02-2
    • UNII-6C816LUB1O
    • NSC44979
    • M02AX05
    • NSC-44979
    • NSC-63229
    • Z31725233
    • Idrocilamidum
    • Idrocilamide (INN)
    • N-(2-Hydroxyethyl)-3-phenylprop-2-enimidate
    • LCB. 29
    • Idrocilamidum (INN-Latin)
    • NSC63229
    • (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, E
    • DTXCID20809572
    • AKOS003239171
    • n-(2-hydroxyethyl)-3-phenylprop-2-enimidic acid
    • Idrocilamida (INN-Spanish)
    • NSC 44979
    • Srilane
    • SCHEMBL1171237
    • NSC 63229
    • NCGC00164510-02
    • Idrocilamide [INN:DCF]
    • IDROCILAMIDE [WHO-DD]
    • FI148966
    • BRD-K76021681-001-01-4
    • WLN: Q2MV1U1R
    • Lipha brand OF idrocilamide
    • 6961-46-2
    • Brolitene
    • DTXSID8046404
    • HMS1580P20
    • Srilane (TN)
    • SCHEMBL1171234
    • CAS-6961-46-2
    • N-(2-Hydroxyethyl)-3-phenyl-2-propenamide
    • IDROCILAMIDE [INN]
    • N-(Hydroxy-2 ethyl)cinnamamide [French]
    • IDROCILAMIDE (MART.)
    • Idrocilamida [INN-Spanish]
    • (E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
    • IDROCILAMIDE [MART.]
    • NSC58207
    • EINECS 230-155-1
    • AKOS025149236
    • 2-Propenamide, N-(2-hydroxyethyl)-3-phenyl-
    • Idrocilamidum [INN-Latin]
    • NCGC00164510-01
    • (E)-N-(2-Hydroxyethyl)cinnamamid
    • SCHEMBL8090977
    • HY-108381
    • N-(Hydroxy-2 ethyl)cinnamamide
    • N-(2-hydroxyethyl)-3-phenylprop-2-enamide
    • DB13297
    • C13775
    • LCB 29
    • Tox21_112145_1
    • IDROCILAMIDE [MI]
    • Idrocilamida
    • CHEBI:134842
    • CINNAMAMIDE, N-(2-HYDROXYETHYL)-
    • STK429148
    • Tox21_112145
    • OSCTXCOERRNGLW-VOTSOKGWSA-N
    • EN300-1703946
    • 230-155-1
    • 6C816LUB1O
    • D08063
    • 35241-61-3
    • EX-A1480
    • NSC 58207
    • NSC-58207
    • MDL: MFCD28346940
    • Inchi: 1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+
    • InChI-sleutel: OSCTXCOERRNGLW-VOTSOKGWSA-N
    • LACHT: OCCNC(/C=C/C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 191.094628657Da
  • Monoisotopische massa: 191.094628657Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 195
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 49.3Ų

(2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide Prijsmeer >>

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Enamine
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Enamine
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Enamine
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Enamine
EN300-1703946-5.0g
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Enamine
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Aaron
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